Amino-PEG6-ester tert-butylique

Vue d'ensemble

Description

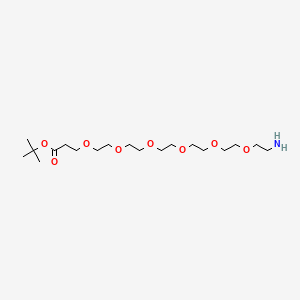

Amino-PEG6-t-butyl ester, also known as tert-Butyl 1-amino-3,6,9,12,15,18-hexaoxahenicosan-21-oate, is a heterobifunctional, PEGylated crosslinker. This compound features an amino group at one end and a t-butyl-protected carboxyl group at the other. The hydrophilic polyethylene glycol (PEG) linker facilitates solubility in biological applications .

Applications De Recherche Scientifique

Amino-PEG6-t-butyl ester has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of small molecules and conjugates.

Biology: Facilitates bioconjugation for labeling and tracking biomolecules.

Medicine: Incorporated into antibody-drug conjugates and proteolysis-targeting chimeras (PROTAC molecules) for targeted protein degradation.

Industry: Used in the development of tool compounds for chemical biology and medicinal chemistry.

Mécanisme D'action

Target of Action

Amino-PEG6-t-butyl ester is a heterobifunctional, PEGylated crosslinker . It features an amino group at one end and a t-butyl-protected carboxyl group at the other . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . These targets play a crucial role in bioconjugation or as building blocks for the synthesis of small molecules, conjugates of small molecules and/or biomolecules .

Mode of Action

The compound interacts with its targets through its reactive amino group . The t-butyl-protected carboxyl group can be deprotected under acidic conditions . This interaction results in the formation of a stable bond between the compound and its target, facilitating the process of bioconjugation .

Biochemical Pathways

It’s known that the compound is used in the synthesis of small molecules, conjugates of small molecules and/or biomolecules . Therefore, it can be inferred that the compound may influence various biochemical pathways depending on the specific molecules it is conjugated with.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the compound’s action is the successful bioconjugation of target molecules . This can lead to the synthesis of small molecules, conjugates of small molecules and/or biomolecules . Examples of applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .

Action Environment

The action of Amino-PEG6-t-butyl ester can be influenced by environmental factors such as pH. The t-butyl-protected carboxyl group in the compound can be deprotected under acidic conditions . Therefore, the pH of the environment can influence the compound’s action, efficacy, and stability. Furthermore, the compound is stored at −20°C , suggesting that temperature could also be a significant environmental factor.

Analyse Biochimique

Biochemical Properties

The amino group of Amino-PEG6-t-butyl ester is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), etc . This reactivity allows it to interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Molecular Mechanism

The molecular mechanism of action of Amino-PEG6-t-butyl ester is primarily through its role as a crosslinking agent. It can form covalent bonds with biomolecules, thereby altering their properties and functions. This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

It is known that the t-butyl protected carboxyl group can be deprotected under acidic conditions .

Transport and Distribution

Its hydrophilic nature due to the PEG spacer may influence its localization or accumulation within cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Amino-PEG6-t-butyl ester can be synthesized through a multi-step process involving the protection and deprotection of functional groups. The synthesis typically begins with the preparation of a PEG chain, which is then functionalized with an amino group at one end and a t-butyl ester at the other. The t-butyl ester can be deprotected under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of Amino-PEG6-t-butyl ester involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .

Analyse Des Réactions Chimiques

Types of Reactions

Amino-PEG6-t-butyl ester undergoes various chemical reactions, including:

Amidation: The amino group can react with carboxylic acids to form amides.

Bioconjugation: The amino group can be used to attach the compound to biomolecules.

Protonation: The amino group can be protonated under acidic conditions.

Deprotection: The t-butyl ester can be deprotected under acidic conditions to reveal a carboxyl group.

Common Reagents and Conditions

Amidation: Carboxylic acids, coupling agents like EDC or DCC, and mild bases.

Bioconjugation: Activated esters (e.g., NHS esters), mild bases.

Deprotection: Acidic conditions, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

Amidation: Amides.

Bioconjugation: Conjugates of small molecules or biomolecules.

Deprotection: Free carboxyl groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Amino-PEG4-t-butyl ester

- Amino-PEG5-t-butyl ester

- Hydroxy-PEG6-t-butyl ester

- Hydroxy-PEG4-t-butyl ester

Uniqueness

Amino-PEG6-t-butyl ester is unique due to its longer PEG chain, which enhances solubility in aqueous media and provides greater flexibility in bioconjugation applications. The combination of an amino group and a t-butyl-protected carboxyl group allows for selective reactions and deprotection, making it a versatile tool in chemical biology and medicinal chemistry .

Activité Biologique

Amino-PEG6-t-butyl ester is a polyethylene glycol (PEG)-based compound that has garnered attention for its significant biological activity, particularly in the field of drug development and bioconjugation. This article will explore its synthesis, biological applications, and case studies demonstrating its efficacy.

Chemical Structure and Properties

Amino-PEG6-t-butyl ester has the molecular formula CHNO and a molecular weight of approximately 399.52 g/mol. The structure includes a t-butyl ester group and a PEG spacer, which enhances solubility and biocompatibility in biological systems. The presence of an amino group allows for versatile conjugation with various biomolecules, making it a valuable tool in medicinal chemistry.

Synthesis

The synthesis of Amino-PEG6-t-butyl ester typically involves the following steps:

- Starting Materials : Commercially available PEG derivatives and t-butyl esters.

- Reaction Conditions : The reaction is generally conducted under controlled temperature and pH to ensure optimal yield.

- Purification : Post-synthesis, the compound is purified using methods such as chromatography to isolate the desired product.

Biological Applications

Amino-PEG6-t-butyl ester exhibits several key biological activities:

- Bioconjugation : It serves as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are engineered to selectively degrade specific proteins within cells. This property enhances therapeutic efficacy by targeting unwanted proteins for degradation.

- Drug Delivery : The PEG spacer improves the pharmacokinetic properties of drugs by enhancing their solubility and stability, which is crucial for effective drug delivery systems .

- Protein Modification : The amino group allows for covalent bonding with various biomolecules, facilitating the development of targeted therapies and diagnostics .

1. PROTAC Development

A study focused on the use of Amino-PEG6-t-butyl ester in developing PROTACs demonstrated its ability to effectively link ligands to E3 ligases, leading to targeted protein degradation. The resulting PROTACs showed improved selectivity and potency against cancer cells, indicating the potential for this compound in cancer therapeutics .

2. Anticancer Activity

In a comparative study involving various PEG-based compounds, Amino-PEG6-t-butyl ester was evaluated alongside other t-butyl esters for their anticancer properties. Results indicated that compounds incorporating Amino-PEG6-t-butyl ester exhibited enhanced cytotoxicity towards breast cancer cell lines (MCF-7, SK-BR-3) compared to controls, highlighting its potential as an effective anticancer agent .

Comparative Analysis

The following table summarizes the characteristics and applications of Amino-PEG6-t-butyl ester compared to similar compounds:

| Compound Name | Molecular Weight | Key Application | Biological Activity |

|---|---|---|---|

| Amino-PEG6-t-butyl ester | 399.52 g/mol | PROTAC synthesis | Targeted protein degradation |

| S-acetyl-PEG6-t-butyl ester | 399.52 g/mol | Drug delivery | Enhanced solubility and stability |

| Ald-Ph-PEG6-t-butyl ester | 541.63 g/mol | Bioconjugation | Formation of stable biomolecule conjugates |

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO8/c1-19(2,3)28-18(21)4-6-22-8-10-24-12-14-26-16-17-27-15-13-25-11-9-23-7-5-20/h4-17,20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSFECNPSLZGGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.